19(R)-Hydroxy Prostaglandin F2alpha is classified under prostaglandins, which are classified as eicosanoids. These compounds are synthesized from arachidonic acid through the action of cyclooxygenases. The specific stereochemistry of 19(R)-Hydroxy Prostaglandin F2alpha distinguishes it from other prostaglandins, such as Prostaglandin F2alpha itself, which has significant biological activities.
The synthesis of 19(R)-Hydroxy Prostaglandin F2alpha typically involves several steps to ensure the correct stereochemistry and functional group placement. A common method includes:
The molecular formula for 19(R)-Hydroxy Prostaglandin F2alpha is . The compound features:
19(R)-Hydroxy Prostaglandin F2alpha can participate in various chemical reactions:
The mechanism of action for 19(R)-Hydroxy Prostaglandin F2alpha primarily involves:
19(R)-Hydroxy Prostaglandin F2alpha exhibits several noteworthy physical and chemical properties:
The scientific applications of 19(R)-Hydroxy Prostaglandin F2alpha include:
19(R)-Hydroxy prostaglandin F2α (19(R)-OH-PGF2α) is a stereospecific hydroxylated metabolite of prostaglandin F2α (PGF2α), classified within the eicosanoid family of bioactive lipids. Its molecular formula is C₂₀H₃₄O₆ (molecular weight: 370.48 g/mol), featuring a 20-carbon backbone with a cyclopentane ring, two aliphatic chains (α- and ω-), and a hydroxyl group at the C-19 position in the R-configuration [6] [10]. This chiral center distinguishes it from its 19(S)-epimer and influences its biological activity. The compound retains the core structural elements of PGF2α—including the C9 and C11 hydroxyl groups and C5-C6/C13-C14 cis-double bonds—but gains enhanced polarity and altered receptor-binding properties due to the C19 modification [6].
Table 1: Structural Features of 19(R)-Hydroxy Prostaglandin F2α
Characteristic | Description |
---|---|
Molecular Formula | C₂₀H₃₄O₆ |
Molecular Weight | 370.48 g/mol |
Parent Compound | Prostaglandin F2α (PGF2α) |
Functional Modifications | 19(R)-hydroxyl group on the ω-chain |
Stereochemistry | R-configuration at C19; cis-double bonds at C5-C6/C13-C14 |
Biosynthetic Origin | ω-1 hydroxylation of PGF2α via cytochrome P450 enzymes (e.g., CYP4F8) |
The discovery of 19(R)-OH-PGF2α emerged from investigations into prostaglandin diversity in human reproductive fluids. In 1975, Taylor and Kelly identified this metabolite in human semen, where it coexisted with 19(R)-hydroxy prostaglandin E (19(R)-OH-PGE) [6] [10]. This finding was pivotal in challenging the conventional view that cyclooxygenase (COX)-derived eicosanoids solely followed "orthodox" biosynthetic routes. Seminal fluid analysis revealed exceptionally high concentrations of 19-hydroxylated prostaglandins, suggesting tissue-specific metabolic pathways. Early biochemical studies determined that seminal vesicles utilized cytochrome P450 enzymes (notably CYP4F8) for stereospecific ω-1 hydroxylation of PGF2α and PGE2, a pathway distinct from classical COX or lipoxygenase activities [10]. This highlighted organ-specific eicosanoid metabolism and positioned 19(R)-OH-PGF2α as a biomarker of reproductive biology.
Within the prostaglandin family, 19(R)-OH-PGF2α exemplifies metabolic diversification of primary prostanoids. It derives from PGF2α, a classical COX product that activates the FP receptor to mediate smooth muscle contraction (e.g., uterine, bronchial) [4] [7]. Biosynthetically, PGF2α originates from arachidonic acid via sequential COX and aldose reductase/prostaglandin F synthase (PGFS) actions [3] [4]. 19(R)-OH-PGF2α formation occurs post-synthetically through ω-1 hydroxylation catalyzed by cytochrome P450 isoforms (e.g., CYP4F8 in seminal vesicles) [10]. This modification reduces FP receptor affinity but may confer unique functions in reproductive contexts [6].
Table 2: Biosynthetic Context of Key Prostaglandins
Compound | Biosynthetic Route | Key Enzymes | Tissue Specificity |
---|---|---|---|
PGF2α | COX pathway → PGH2 → Reduction | COX-1/2, AKR1C1/PGFS | Uterus, lung, kidney |
19(R)-OH-PGF2α | PGF2α + ω-1 hydroxylation | CYP4F8, CYP4A11 | Seminal vesicles |
8-iso-PGF2α (F2-isoprostane) | Non-enzymatic peroxidation of arachidonic acid | Free radical catalysis | Ubiquitous (oxidative stress) |
15-keto-PGF2α | Dehydrogenation of PGF2α | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Lung, liver |
In eicosanoid biology, 19(R)-OH-PGF2α represents an "unorthodox" metabolic route initiated by COX but finalized by P450 enzymes [10]. Unlike non-enzymatic F2-isoprostanes (e.g., 8-iso-PGF2α), which serve as oxidative stress biomarkers [3] [5], 19(R)-hydroxylation is enzymatically controlled. Its formation diverts PGF2α from canonical signaling, potentially modulating processes like sperm motility or cervical mucus viscosity [6] [10]. The metabolite’s discovery underscored the spatial and functional expansion of eicosanoid networks beyond initial COX products.
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8